Cas no 885060-08-2 ((R)-Filanesib)

(R)-Filanesib is a selective inhibitor of the kinesin spindle protein (KSP), a key regulator of mitotic spindle formation during cell division. As the (R)-enantiomer of Filanesib, it exhibits enhanced binding affinity and specificity for KSP, disrupting microtubule dynamics and inducing mitotic arrest in proliferating cells. This compound is particularly notable for its potential in oncology research, where it has shown promise in preclinical studies targeting hematologic malignancies and solid tumors. Its chiral specificity contributes to reduced off-target effects compared to racemic mixtures, improving therapeutic precision. (R)-Filanesib is utilized in biochemical and pharmacological investigations to elucidate mechanisms of mitotic disruption and evaluate antitumor efficacy.
(R)-Filanesib structure
(R)-Filanesib structure
Product name:(R)-Filanesib
CAS No:885060-08-2
MF:C20H22F2N4O2S
MW:420.476089954376
CID:1925207
PubChem ID:46189838

(R)-Filanesib Chemical and Physical Properties

Names and Identifiers

    • 1,3,4-Thiadiazole-3(2H)-carboxamide,2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-, (2R)-
    • (2R)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide
    • ARRY-520 (R enantioMer)
    • 1,3,4-Thiadiazole-3(2H)-carboxaMide, 2-(3-aMinopropyl)-5-(2,5-difluorophenyl)-N-Methoxy-N-Methyl-2-phenyl-, (2R)-
    • (2R)-2-(3-Aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3(2H)-carboxamide
    • 2-(3-aminopropyl)-5-(2
    • 4-Thiadiazole-3(2H)-carboxamide
    • 5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-
    • (R)-Filanesib
    • (R)-ARRY-520
    • (2R)-2-(3-Aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3(2H)-carboxamide (ACI)
    • MFCD18633235
    • HY-15187A
    • DA-61221
    • DTXSID50673046
    • 885060-08-2
    • NCGC00346464-01
    • AKOS027282686
    • SCHEMBL369001
    • MS-27381
    • G60970
    • MDL: MFCD23097098
    • Inchi: 1S/C20H22F2N4O2S/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22/h3-5,7-10,13H,6,11-12,23H2,1-2H3/t20-/m1/s1
    • InChI Key: LLXISKGBWFTGEI-HXUWFJFHSA-N
    • SMILES: C([C@@]1(SC(C2C=C(F)C=CC=2F)=NN1C(=O)N(C)OC)C1C=CC=CC=1)CCN

Computed Properties

  • Exact Mass: 420.14315345g/mol
  • Monoisotopic Mass: 420.14315345g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 8
  • Complexity: 605
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 96.5Ų

(R)-Filanesib Security Information

  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

(R)-Filanesib Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
DC Chemicals
DC9495-1 g
ARRY-520 (R enantiomer)
885060-08-2 >98%
1g
$2800.0 2022-03-01
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci10806-50mg
ARRY-520 R enantiomer
885060-08-2 98%
50mg
¥5024.00 2023-09-09
MedChemExpress
HY-15187A-50mg
(R)-Filanesib
885060-08-2 98.80%
50mg
¥5000 2024-05-24
Ambeed
A244528-10mg
(R)-2-(3-Aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3(2H)-carboxamide
885060-08-2 99+%
10mg
$232.0 2025-02-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R876780-10mg
(R)-Filanesib
885060-08-2 ≥98%
10mg
¥1,648.80 2022-09-28
ChemScence
CS-1017-5mg
(R)-Filanesib
885060-08-2 98.80%
5mg
$114.0 2022-04-26
DC Chemicals
DC9495-100 mg
ARRY-520 (R enantiomer)
885060-08-2 >98%
100mg
$700.0 2022-03-01
eNovation Chemicals LLC
Y1266239-100mg
ARRY-520 (R enantioMer)
885060-08-2 98%
100mg
$2695 2024-06-06
MedChemExpress
HY-15187A-10mg
(R)-Filanesib
885060-08-2 98.80%
10mg
¥1440 2024-05-24
ChemScence
CS-1017-10mg
(R)-Filanesib
885060-08-2 98.80%
10mg
$204.0 2022-04-26

Additional information on (R)-Filanesib

(R)-Filanesib (CAS No. 885060-08-2): A Promising Anti-Cancer Agent

(R)-Filanesib (CAS No. 885060-08-2) is a novel small molecule inhibitor that has garnered significant attention in the field of oncology due to its potential as an anti-cancer agent. This compound belongs to a class of drugs known as kinesin spindle protein (KSP) inhibitors, which target the mitotic kinesin Eg5, a critical component of the mitotic spindle. By inhibiting Eg5, (R)-Filanesib disrupts the formation and function of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells.

The development of (R)-Filanesib has been driven by the need for more effective and selective therapies for various types of cancer. Traditional chemotherapy agents often lack specificity, leading to significant side effects and limited efficacy. In contrast, (R)-Filanesib offers a more targeted approach by selectively inhibiting Eg5, which is overexpressed in many cancer cells but not in normal cells. This selectivity can potentially reduce toxicity and improve therapeutic outcomes.

Recent studies have highlighted the promising preclinical and clinical efficacy of (R)-Filanesib. In vitro experiments have shown that (R)-Filanesib effectively inhibits the growth of various cancer cell lines, including those derived from lung, breast, and ovarian cancers. These effects are attributed to its ability to induce mitotic arrest and subsequent apoptosis in cancer cells. Moreover, (R)-Filanesib has demonstrated synergistic effects when combined with other anti-cancer agents, such as taxanes and platinum-based drugs, suggesting its potential use in combination therapy regimens.

In vivo studies using xenograft models have further validated the anti-tumor activity of (R)-Filanesib. These studies have shown that treatment with (R)-Filanesib leads to significant tumor regression without causing severe toxicity in animal models. The favorable safety profile observed in these preclinical studies has paved the way for clinical trials to evaluate its safety and efficacy in human patients.

Clinical trials involving (R)-Filanesib have been conducted to assess its safety and efficacy in various types of cancer. Phase I trials have established the maximum tolerated dose (MTD) and pharmacokinetic properties of (R)-Filanesib. These trials have also provided valuable insights into the drug's mechanism of action and potential biomarkers for response prediction. Phase II trials are currently underway to evaluate the clinical benefit of (R)-Filanesib in specific cancer types, such as multiple myeloma and non-small cell lung cancer (NSCLC).

The mechanism of action of (R)-Filanesib involves selective inhibition of Eg5, a motor protein that plays a crucial role in spindle assembly during mitosis. By binding to the ATP-binding site of Eg5, (R)-Filanesib prevents the protein from functioning properly, leading to defects in spindle formation and chromosome segregation. This disruption results in mitotic arrest and ultimately cell death through apoptosis or senescence.

In addition to its direct anti-cancer effects, (R)-Filanesib has been shown to modulate the tumor microenvironment by affecting angiogenesis and immune responses. Preclinical studies have demonstrated that treatment with (R)-Filanesib(R)-Filanesib

The development of biomarkers for predicting response to R)-Filane s ib) is an active area of research. Identifying biomarkers that can predict which patients are most likely to benefit from treatment with (R)-Filane s ib) could significantly improve patient outcomes by enabling personalized therapy approaches. Recent studies have identified potential biomarkers related to Eg5 expression levels, genetic mutations, and immune response profiles that may be useful for this purpose.

The future prospects for (R)-Filane s ib) are promising. Ongoing clinical trials are expected to provide more comprehensive data on its safety and efficacy across different cancer types. Additionally, research into combination therapies involving (R)-Filane s ib) with other anti-cancer agents is likely to yield new insights into optimizing treatment strategies.

In conclusion, (R)-Filane s ib) (CAS No. 885060-08-2) represents a significant advancement in the development of targeted anti-cancer therapies. Its unique mechanism of action, favorable safety profile, and promising preclinical and clinical results make it a compelling candidate for further investigation and potential use in clinical practice.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:885060-08-2)(R)-Filanesib
A916890
Purity:99%
Quantity:10mg
Price ($):209.0